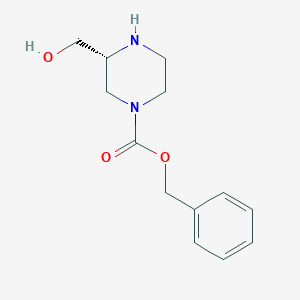

![molecular formula C10H12BrNO B1278140 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 136545-05-6](/img/structure/B1278140.png)

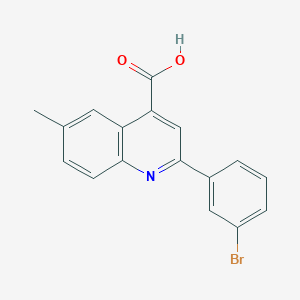

6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

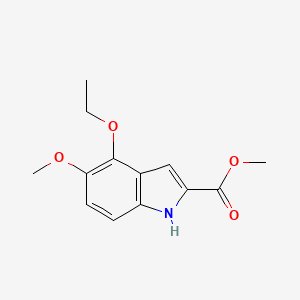

6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a useful research compound. Its molecular formula is C10H12BrNO and its molecular weight is 242.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine and its derivatives have been extensively studied for their synthesis methods and the creation of various derivatives. Research has shown innovative synthesis methods for these compounds, utilizing starting materials like 2-aminophenol and various alkenes (詹淑婷, 2012). Synthesis approaches have also focused on producing specific derivatives, such as those with nitro groups or carboxylic acid groups, to explore their potential applications (Yin Du-lin, 2007).

Structure-Activity Relationships

The study of structure-activity relationships (SAR) has been a key area of research for these compounds. For instance, the investigation of N-(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbonyl)guanidines revealed insights into their Na/H exchange inhibitory activities, indicating the importance of specific substituents for biological activity (T. Yamamoto et al., 1998). Further studies have expanded on this by exploring various modifications to enhance potency and selectivity (Takeshi Yamamoto et al., 1999).

Pharmaceutical Applications

In pharmaceutical research, derivatives of this compound have been investigated for various therapeutic applications. One notable study focused on their potential as Na/H exchange inhibitors, which could be relevant for conditions like ischemia-reperfusion induced injury (T. Yamamoto et al., 2000). Additionally, compounds like Y08060, a derivative targeting bromodomain-containing protein 4 (BRD4), have shown promise in the treatment of prostate cancer (Qiu-ping Xiang et al., 2018).

Biological Activity and Potential Therapeutic Uses

Research has also delved into the biological activity of these compounds in various models. Studies have shown that specific derivatives can exhibit significant anti-inflammatory activity, suggesting their potential for development into new therapeutic agents (Yan-Fei Li et al., 2016). Furthermore, the anti-platelet aggregation properties of certain 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives have been evaluated, indicating their potential in cardiovascular therapies (Xiao Tian et al., 2012).

Safety and Hazards

Mecanismo De Acción

Mode of Action

Compounds with similar structures have been shown to exhibit moderate activity when an amino substitution is made at position 6 . This suggests that the bromine atom at position 6 may play a crucial role in the compound’s interaction with its targets.

Action Environment

It is recommended to store the compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .

Propiedades

IUPAC Name |

6-bromo-2,2-dimethyl-3,4-dihydro-1,4-benzoxazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-10(2)6-12-8-5-7(11)3-4-9(8)13-10/h3-5,12H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQSBEQGGVTZRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C(O1)C=CC(=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444427 |

Source

|

| Record name | 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136545-05-6 |

Source

|

| Record name | 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1278061.png)

![(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid](/img/structure/B1278086.png)